Octadec-11-enoyl Chloride
Overview
Description
Octadec-11-enoyl Chloride is a chemical compound with the molecular formula C18H33ClO and a molecular weight of 300.9 g/mol .
Synthesis Analysis
A three-step synthetic route was proposed and tested to obtain a chain-end functional di-sorbitan oleate monomer. First, 1,18-octadec-9-enedioic acid compound was produced by self-metathesis reaction of an oleic acid; then, the 1,18-octadec-9-enoyl dichloride compound was yielded by chlorination of the di-acid with thionyl chloride .Molecular Structure Analysis
The molecular structure of Octadec-11-enoyl Chloride is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching .Physical And Chemical Properties Analysis
Octadec-11-enoyl Chloride has a molecular formula of C18H33ClO and a molecular weight of 300.9 g/mol .Scientific Research Applications
Summary of the Application
Octadec-11-enoyl Chloride is used in the synthesis of novel diol, diacid, and diisocyanate from oleic acid . These compounds are important monomers for the manufacture of biodegradable thermoplastic polyurethanes and polyesters .
Methods of Application or Experimental Procedures
The compounds were produced from oleic acid via a diester precursor . The general synthetic scheme should also prove useful for the syntheses of diols, diacids, and diisocyanates from any unsaturated fatty acid .
Results or Outcomes
The synthesized compounds were fully characterized by IR, 1H NMR, 13C NMR, and Mass Spectrometry . The research showed that the introduction of ester groups of varying lengths into polymers such as thermoplastic polyurethanes and polyamides can be used to manipulate crystal properties and polymer strength while introducing some biodegradability into the finished material .
Application in Material Science
Summary of the Application
Octadec-11-enoyl Chloride is used in the chemical modification of microcrystalline cellulose to produce organophilic cellulose nanocrystals . These nanocrystals have enhanced hydrophobicity and long-term stability in various organic solvents, making them suitable for use as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems .
Methods of Application or Experimental Procedures
Surface modification of microcrystalline cellulose was achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions . The resultant nanocrystals were fully characterized for their chemical structure, morphology, crystalline structure, thermal stability, and surface hydrophobicity .
Results or Outcomes
FTIR analysis revealed that the long chain hydrocarbon structure was successfully grafted onto CNC surfaces . The crystallinity index of the cellulosic materials calculated by the Segal equation from the corresponding X-ray diffraction (XRD) patterns was relatively reduced from 83.27% for microcrystalline cellulose to 71.12% for organophilic cellulose nanocrystals (CNC-ODA) . Moreover, CNC-ODA showed improved thermal stability than unmodified MCC as elucidated by TGA .
Application in Surface Chemistry
Summary of the Application
Octadec-11-enoyl Chloride is used in the chemical functionalization of microcrystalline cellulose to produce organophilic cellulose nanocrystals . These nanocrystals have enhanced hydrophobicity and long-term stability in various organic solvents, making them suitable for use as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems .
Methods of Application or Experimental Procedures
Surface modification of microcrystalline cellulose was successfully achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions . The resultant nanocrystals were fully characterized for their chemical structure, morphology, crystalline structure, thermal stability, and surface hydrophobicity .
Results or Outcomes
FTIR analysis revealed that the long chain hydrocarbon structure was successfully grafted onto CNC surfaces . The crystallinity index of the cellulosic materials calculated by the Segal equation from the corresponding X-ray diffraction (XRD) patterns was relatively reduced from 83.27% for microcrystalline cellulose to 71.12% for organophilic cellulose nanocrystals (CNC-ODA) . Moreover, CNC-ODA showed improved thermal stability than unmodified MCC as elucidated by TGA .
Safety And Hazards
properties
IUPAC Name |
octadec-11-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUXJEJFKYBBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401169 | |
Record name | Octadec-11-enoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadec-11-enoyl Chloride | |
CAS RN |
95548-26-8 | |
Record name | Octadec-11-enoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Vaccenoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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